molecular formula C9H12N4O4 B1312201 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- CAS No. 478801-48-8

2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-

Cat. No. B1312201
M. Wt: 240.22 g/mol
InChI Key: PJHPYOOVTLZAOG-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C9H12N4O4) and molecular weight (240.22 g/mol). Other properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Synthesis of Antibody-Drug Conjugates (ADCs)

  • Application Summary : The compound “2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-” is also known as N3-C4-NHS ester . This compound is used as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
  • Methods of Application : The N3-C4-NHS ester is attached to a specific antibody that targets a cancer cell. The other end of the linker is attached to a cytotoxic drug. The ADC is then administered to the patient, where it binds to the cancer cells and releases the drug, killing the cancer cells .
  • Results or Outcomes : The use of ADCs can improve the effectiveness of cancer treatment by targeting the drug delivery specifically to cancer cells, thereby reducing the impact on healthy cells .

DNA Synthesis

  • Application Summary : The compound “2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-” is also known as 5-Azidopentanoic acid N-hydroxysuccinimide ester . This compound is used as a linker molecule in DNA synthesis .
  • Methods of Application : The 5-Azidopentanoic acid N-hydroxysuccinimide ester is used to link nucleotides together to form a DNA molecule .
  • Results or Outcomes : The use of this compound in DNA synthesis allows for the creation of specific DNA sequences, which can be used in various research and clinical applications .

Future Directions

The future directions for this compound are not specified in the search results. Given its role in DNA synthesis , it may continue to be used in research and development settings.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-azidopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O4/c10-12-11-6-2-1-3-9(16)17-13-7(14)4-5-8(13)15/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHPYOOVTLZAOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456258
Record name 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-

CAS RN

478801-48-8
Record name 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 5-azidovaleric acid (715 mg; 5 mmol; Example 2.2) and N-hydroxysuccinimide (632 mg; 5.5 mmol; Aldrich) in 30 ml dichloromethane, was added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (1.05 g; 5.5 mmol; Aldrich), and the reaction was stirred 12 h at room temperature. To the reaction mixture, was added water (50 ml), and the separated organic phase was washed with water (100 ml) and brine (100 ml), dried over sodium sulfate, dried in vacuo. The product was purified via flash chromatography on silica gel (240-400 mesh) in 3:1 (v/v) hexane:ethyl acetate. Yield: 843 mg (3.5 mmol, 70% yield). M+H+: expected, 241.09.7; found, 241.03.
Quantity
715 mg
Type
reactant
Reaction Step One
Quantity
632 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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